N-(2-氯苄基)-N-苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

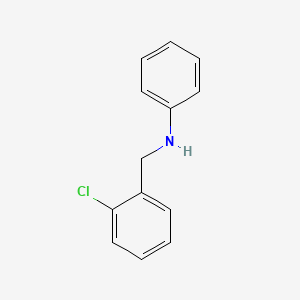

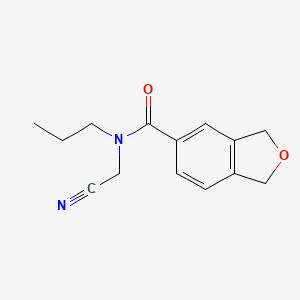

N-(2-chlorobenzyl)-N-phenylamine is a useful research compound. Its molecular formula is C13H12ClN and its molecular weight is 217.7. The purity is usually 95%.

BenchChem offers high-quality N-(2-chlorobenzyl)-N-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-N-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分析表征和合成

N-(2-氯苄基)-N-苯胺及其衍生物通常因其结构和分析特性而受到研究。在一项研究中,与 N-(2-氯苄基)-N-苯胺密切相关的 N-烷基-芳基环己胺使用各种分析技术合成并表征。该研究旨在通过为一系列化合物(包括从苯基取代和异构甲氧基苯基环己胺获得的衍生物)提供分析表征来帮助识别新的精神活性物质 (Wallach 等人,2016)。

光物理性质和有机发光器件

该化合物及其衍生物在有机发光器件(OLED)的开发中具有应用。一项研究探讨了 1,6-双(N-苯基-对(R)-苯基氨基)芘的光物理性质,它是 N-(2-氯苄基)-N-苯胺的衍生物。这些化合物显示出 454 至 620 nm 之间的全彩色可见范围,并且它们的发射特性被定制用于 OLED,实现了高效率和特定的色坐标 (Wee 等人,2009)。

自由基反应和氧加合物形成

N-(2-氯苄基)-N-苯胺也是自由基化学研究的主题。例如,N-环丙基-N-苯胺(一种衍生物)在好氧条件下经历自催化自由基开环,导致形成 N-(1,2-二氧戊环-3-基)-N-苯胺。此反应对于理解氧化自由基开环非常重要,并且在杂原子氧化酶的机理研究中可能很有价值 (Wimalasena 等人,2001)。

配体合成和配位化学

该化合物用于配位化学的配体体系合成。一项研究报道了基于苯胺的配体体系的合成,该体系与 Co(II) 配位形成单体配合物。使用 X 射线衍射研究了这些配合物,确定配体在特定的配位环境中稳定了 Co(II) 离子 (Jones & MacBeth,2007)。

作用机制

Target of Action

The primary target of N-(2-chlorobenzyl)-N-phenylamine is the microbial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for pathogens such as Mycobacterium tuberculosis .

Mode of Action

N-(2-chlorobenzyl)-N-phenylamine acts as an inhibitor of DXPS . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-deoxy-D-xylulose to 2-C-methyl-D-erythritol-4-phosphate . This inhibits the MEP pathway, disrupting the production of isoprenoid precursors, which are vital for the survival of certain pathogens .

Biochemical Pathways

The MEP pathway, which is affected by N-(2-chlorobenzyl)-N-phenylamine, is responsible for the production of isoprenoid precursors . These precursors are essential for the biosynthesis of a variety of compounds, including certain vitamins and hormones, as well as the cell wall component peptidoglycan . By inhibiting DXPS, N-(2-chlorobenzyl)-N-phenylamine disrupts these biochemical pathways, leading to downstream effects such as impaired cell wall synthesis .

Pharmacokinetics

Similar compounds have been found to have excellent admet profiles , suggesting that N-(2-chlorobenzyl)-N-phenylamine may also have favorable pharmacokinetic properties.

Result of Action

The inhibition of DXPS by N-(2-chlorobenzyl)-N-phenylamine leads to a disruption in the production of isoprenoid precursors . This can result in the death of the pathogen, as these precursors are vital for its survival . Therefore, the molecular and cellular effects of N-(2-chlorobenzyl)-N-phenylamine’s action include the disruption of essential biochemical pathways and the potential death of the pathogen .

生化分析

Biochemical Properties

N-(2-chlorobenzyl)-N-phenylamine has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . This interaction suggests that N-(2-chlorobenzyl)-N-phenylamine may play a role in the biochemical reactions involving DXS.

Cellular Effects

The compound has been shown to inhibit the growth of Haemophilus influenzae , indicating that N-(2-chlorobenzyl)-N-phenylamine can have significant effects on bacterial cells

Molecular Mechanism

The molecular mechanism of N-(2-chlorobenzyl)-N-phenylamine involves its interaction with DXS, an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . By inhibiting DXS, N-(2-chlorobenzyl)-N-phenylamine can potentially affect the synthesis of isoprenoids.

Metabolic Pathways

N-(2-chlorobenzyl)-N-phenylamine’s involvement in metabolic pathways is primarily associated with its inhibition of DXS in the non-mevalonate pathway

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKUGGDNDCPQIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)

![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)